Ketotifen N-Oxide Ketotifen N-Oxide A metabolite of Ketotifen
Brand Name: Vulcanchem
CAS No.: 88456-70-6
VCID: VC21340431
InChI: InChI=1S/C19H19NO2S/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19/h2-5,8,11H,6-7,9-10,12H2,1H3
SMILES: C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-]
Molecular Formula: C19H19NO2S
Molecular Weight: 325.4 g/mol

Ketotifen N-Oxide

CAS No.: 88456-70-6

Cat. No.: VC21340431

Molecular Formula: C19H19NO2S

Molecular Weight: 325.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ketotifen N-Oxide - 88456-70-6

CAS No. 88456-70-6
Molecular Formula C19H19NO2S
Molecular Weight 325.4 g/mol
IUPAC Name 2-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
Standard InChI InChI=1S/C19H19NO2S/c1-20(22)9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-23-19/h2-5,8,11H,6-7,9-10,12H2,1H3
Standard InChI Key FDAHLWKMNJCURA-UHFFFAOYSA-N
SMILES C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-]
Canonical SMILES C[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-]

Chemical Properties

Structural and Physical Characteristics

Ketotifen N-Oxide’s structure includes a benzocycloheptathiophenone core linked to a piperidine N-oxide moiety. Key properties include:

PropertyValueSource
CAS Number88456-70-6 (Free Base)
Molecular FormulaC₁₉H₁₉NO₂S
Molecular Weight325.42 g/mol
IUPAC Name1-methyl-4-(10-oxo-9,10-dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-ylidene)piperidine 1-oxide
AppearanceBeige to pale orange solid
Melting Point145°C (dec)
Storage ConditionsRefrigerator, inert atmosphere, light protection

The N-oxide group introduces a polar oxygen atom, potentially altering the compound’s solubility and metabolic stability compared to ketotifen.

Analytical Identification

Ketotifen N-Oxide is identified via spectroscopic and chromatographic methods:

MethodKey DataSource
InChIKeyFDAHLWKMNJCURA-UHFFFAOYSA-N
SMILESC[N+]1(CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1)[O-]
Chiral HPLC Purity>95% (reported for ketotifen derivatives)

No specific analytical protocols for Ketotifen N-Oxide are documented, though methods for ketotifen metabolites (e.g., norketotifen, 10-hydroxyketotifen) may provide a framework .

Synthesis and Metabolism

Biosynthesis Pathways

Ketotifen is metabolized primarily by hepatic cytochrome P450 enzymes (CYP3A4), forming norketotifen, 10-hydroxyketotifen, and ketotifen-N-glucuronide . While Ketotifen N-Oxide is listed as a potential metabolite , its formation mechanism remains uncharacterized.

Ketotifen MetaboliteEnzymatic PathwayKey FeatureSource
NorketotifenN-Demethylation (CYP3A4)Retains anti-inflammatory activity
10-HydroxyketotifenHydroxylation (CYP3A4)Diastereomeric forms
Ketotifen-N-glucuronideUDP-glucuronosyltransferasePrimary conjugate metabolite
Ketotifen N-OxideOxidation (Unconfirmed)Potential oxidative metabolite

The N-oxide group may arise from oxidative metabolism, though specific enzymes or cofactors involved are unknown.

Synthetic Routes

  • Oxidation of Piperidine Moiety: Controlled oxidation of ketotifen’s piperidine ring using agents like hydrogen peroxide or m-CPBA.

  • Resolution of Enantiomers: Chiral synthesis or chromatographic separation of diastereomers, as applied to ketotifen’s optical isomers .

Synthetic efforts are hindered by the lack of detailed reaction conditions and yield data.

Research Findings and Pharmacological Relevance

Pharmacological Activity of Related Metabolites

While Ketotifen N-Oxide’s effects are unexplored, studies on ketotifen’s metabolites highlight therapeutic and mechanistic insights:

CompoundActivityMechanismSource
KetotifenH₁ antagonism, mast cell stabilizationInhibits histamine release, reduces NO synthase activity
NorketotifenAnti-inflammatory, reduced sedationRetains H₁ antagonism, minimal CNS penetration
10-HydroxyketotifenEnhanced anti-inflammatory effectsDiastereomers show differential activity

Ketotifen N-Oxide’s N-oxide group may influence receptor binding or metabolic stability, but no experimental data validate this hypothesis.

Analytical and Industrial Significance

Ketotifen N-Oxide is recognized as an impurity in ketotifen hydrogen fumarate formulations, necessitating stringent quality control measures . Its detection and quantification are critical to ensure pharmaceutical compliance:

ApplicationRoleMethodSource
Impurity ProfilingIdentification in API batchesLC–MS, HPLC
Stability StudiesDegradation product monitoringForced degradation testing
Pharmacopeial StandardsReference material provisionPrimary standard synthesis

No studies assess its pharmacological equivalence or toxicity compared to ketotifen.

Challenges and Future Directions

Knowledge Gaps

  • Mechanistic Studies: No data exist on Ketotifen N-Oxide’s interaction with histamine receptors, inflammatory pathways, or cytochrome P450 enzymes.

  • Metabolic Fate: Its role as an active metabolite or inert byproduct is unresolved.

  • Toxicity Profile: Acute and chronic toxicity data are absent.

Prioritized Research Areas

  • In Vitro Pharmacology: Assess H₁ receptor binding affinity and nitric oxide synthase modulation (building on ketotifen’s known effects ).

  • Metabolic Profiling: Identify enzymes responsible for its formation and degradation.

  • Stability Testing: Characterize degradation pathways under stress conditions (temperature, humidity).

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator